molecular formula C20H16N4O3 B448679 2-(4-NITROPHENYL)-N~1~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}ACETAMIDE

2-(4-NITROPHENYL)-N~1~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}ACETAMIDE

Cat. No.: B448679
M. Wt: 360.4g/mol
InChI Key: MVQQVMAMOOKTIY-UHFFFAOYSA-N
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Description

2-(4-NITROPHENYL)-N~1~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}ACETAMIDE is a complex organic compound with the molecular formula C20H16N4O3. It is known for its unique structural features, which include a nitrophenyl group and a phenyldiazenyl group attached to an acetamide backbone.

Preparation Methods

The synthesis of 2-(4-NITROPHENYL)-N~1~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}ACETAMIDE typically involves a multi-step process. One common method includes the reaction of 4-nitroaniline with acetic anhydride to form 4-nitroacetanilide. This intermediate is then subjected to a diazotization reaction using sodium nitrite and hydrochloric acid, followed by coupling with aniline to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(4-NITROPHENYL)-N~1~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium nitrite, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-NITROPHENYL)-N~1~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-NITROPHENYL)-N~1~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The nitrophenyl and phenyldiazenyl groups play crucial roles in its biological activity. For instance, the nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenyldiazenyl group can participate in electron transfer reactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

2-(4-NITROPHENYL)-N~1~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}ACETAMIDE can be compared with similar compounds such as:

The uniqueness of this compound lies in the combination of both nitrophenyl and phenyldiazenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H16N4O3

Molecular Weight

360.4g/mol

IUPAC Name

2-(4-nitrophenyl)-N-(4-phenyldiazenylphenyl)acetamide

InChI

InChI=1S/C20H16N4O3/c25-20(14-15-6-12-19(13-7-15)24(26)27)21-16-8-10-18(11-9-16)23-22-17-4-2-1-3-5-17/h1-13H,14H2,(H,21,25)

InChI Key

MVQQVMAMOOKTIY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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